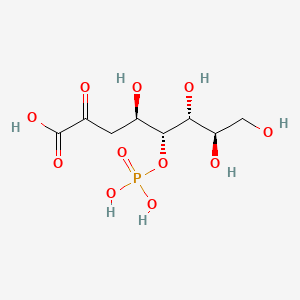

5-O-Phosphoryl-kdo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-O-Phosphoryl-kdo is a significant biochemical compound found in the lipopolysaccharides of Gram-negative bacteria. It plays a crucial role in the structure and function of bacterial cell walls, particularly in the assembly of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .

Métodos De Preparación

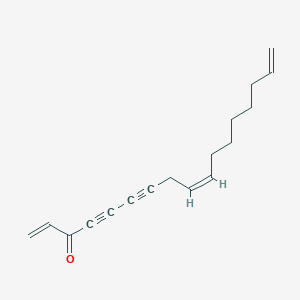

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Phosphoryl-kdo typically involves the condensation of phosphoenolpyruvate with D-arabinose 5-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-8-phosphooctulonate synthase. The reaction proceeds through an aldol-like condensation, forming a bis-phosphorylated tetrahedral intermediate, which then collapses to eliminate a phosphate group .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows similar biochemical pathways as those used in laboratory synthesis. The process involves the use of microbial fermentation techniques to produce the necessary enzymes and substrates, followed by enzymatic synthesis under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

5-O-Phosphoryl-kdo primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed under both mild and strong acid conditions to release 2-Keto-3-deoxyoctonate and phosphate .

Common Reagents and Conditions

Hydrolysis: Strong acid treatment (e.g., hydrochloric acid) is commonly used to hydrolyze this compound.

Phosphorylation: Enzymatic phosphorylation using specific kinases can be employed to modify the compound.

Major Products

The major products formed from the hydrolysis of this compound are 2-Keto-3-deoxyoctonate and inorganic phosphate .

Aplicaciones Científicas De Investigación

5-O-Phosphoryl-kdo has several important applications in scientific research:

Chemistry: It is used as a model compound to study the structure and function of bacterial lipopolysaccharides.

Biology: It plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of bacterial pathogenicity.

Medicine: Research on this compound contributes to the development of antibiotics targeting bacterial cell wall synthesis.

Industry: It is used in the production of bacterial lipopolysaccharides for various industrial applications

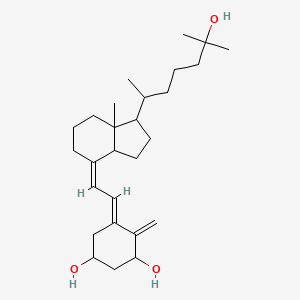

Mecanismo De Acción

5-O-Phosphoryl-kdo exerts its effects by participating in the biosynthesis of bacterial lipopolysaccharides. It acts as a precursor in the assembly of the core oligosaccharide region of lipopolysaccharides, linking lipid A to the core oligosaccharide. This linkage is crucial for the structural integrity and function of the bacterial outer membrane .

Comparación Con Compuestos Similares

Similar Compounds

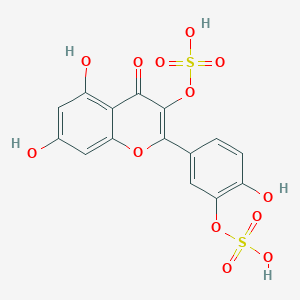

3-Deoxy-D-manno-octulosonic acid (KDO): A closely related compound that also plays a role in bacterial lipopolysaccharide biosynthesis.

2-Dehydro-3-deoxy-D-octonate-8-phosphate: Another related compound involved in similar biochemical pathways.

Uniqueness

5-O-Phosphoryl-kdo is unique due to its specific role in the phosphorylation and assembly of bacterial lipopolysaccharides. Its presence is critical for the structural integrity of the bacterial cell wall, making it a potential target for antibiotic development .

Propiedades

Número CAS |

57717-01-8 |

|---|---|

Fórmula molecular |

C8H15O11P |

Peso molecular |

318.17 g/mol |

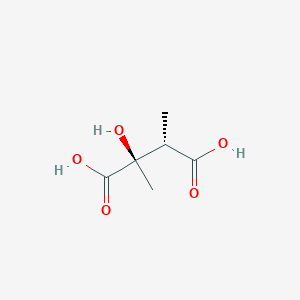

Nombre IUPAC |

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-2-oxo-5-phosphonooxyoctanoic acid |

InChI |

InChI=1S/C8H15O11P/c9-2-5(12)6(13)7(19-20(16,17)18)3(10)1-4(11)8(14)15/h3,5-7,9-10,12-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |

Clave InChI |

VIKPNTGSTZAZIG-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

SMILES canónico |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

| 57717-01-8 | |

Sinónimos |

2-keto-3-deoxy-5-phosphooctonate 2-keto-3-deoxyoctonate-5-phosphate 5-O-phosphoryl-KDO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)